Cas no 210978-26-0 (15(r)-15-methyl prostaglandin d2)

15(r)-15-methyl prostaglandin d2 Chemical and Physical Properties
Names and Identifiers
-
- 15(r)-15-methyl prostaglandin d2
- 7-[(2R)-5-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
- CTK8F3162
- 9alpha,15R-Dihydroxy-11-oxo-15-methyl-prosta-5Z,13E-dien-1-oic acid
- 15(R)-15-methyl PGD2
- 15R-methyl-prostaglandin D2
- SR-01000946249
- LMFA03010105
- J-013842
- PD021334
- Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-15-methyl-11-oxo-, (5Z,9alpha,13E,15R)-
- 15-methyl-15R-Prostaglandin D2
- 15-methyl-15R-PGD2
- (5Z,13E,15R,16E)-9alpha,15-dihydroxy-15-methyl-11-oxo-12alpha-prosta-5,13,16-trien-1-oic acid
- Q27070781
- 15R-15-methyl PGD2
- GTPL1902
- YSS
- SR-01000946249-1
- SCHEMBL26834196
- 210978-26-0
- 9S,15R-dihydroxy-11-oxo-15-methyl-5Z,13E-prostadienoic acid
- (5Z,13E,15R)-9alpha,15-dihydroxy-15-methyl-11-oxo-12alpha-prosta-5,13-dien-1-oic acid
- CHEBI:185064
- AKOS040755720
- HMS3648O07
- (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
- 15(R)-15-methyl-PGD2
- CS-0099315
- 15(R)?-?15-?Methyl prostaglandin D2
- HY-125782
-
- Inchi: InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1
- InChI Key: CTXLUMAOXBULOZ-BKVRKCTKSA-N
- SMILES: CCCCC[C@](C)(/C=C/[C@@H]1[C@@H](C/C=C\CCCC(=O)O)[C@H](CC1=O)O)O
Computed Properties
- Exact Mass: 366.24100
- Monoisotopic Mass: 366.24062418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 12
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.8Ų
- XLogP3: 2.8
Experimental Properties
- PSA: 94.83000
- LogP: 3.64120
15(r)-15-methyl prostaglandin d2 Security Information
- Hazard Category Code: 60-22
- Safety Instruction: 53-22-26-36
-
Hazardous Material Identification:
15(r)-15-methyl prostaglandin d2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66570-5mg |
15(R)-15-methyl Prostaglandin D2 |
210978-26-0 | 98% | 5mg |
¥6096.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912130-1mg |
15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2) |
210978-26-0 | 98% | 1mg |
¥2,642.00 | 2022-09-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66570-500ug |
15(R)-15-methyl Prostaglandin D2 |
210978-26-0 | 98% | 500ug |
¥891.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223169A-1 mg |
15(R)-15-methyl Prostaglandin D2, |
210978-26-0 | 1mg |
¥903.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-223169-500 µg |
15(R)-15-methyl Prostaglandin D2, |
210978-26-0 | 500µg |
¥526.00 | 2023-07-11 | ||
1PlusChem | 1P002LK3-1mg |
Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-15-methyl-11-oxo-, (5Z,9α,13E,15R)- |
210978-26-0 | ≥95% | 1mg |
$212.00 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66570-1mg |
15(R)-15-methyl Prostaglandin D2 |
210978-26-0 | 98% | 1mg |
¥1580.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223169A-1mg |
15(R)-15-methyl Prostaglandin D2, |
210978-26-0 | 1mg |
¥903.00 | 2023-09-05 | ||
A2B Chem LLC | AB20451-1mg |
Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-15-methyl-11-oxo-, (5Z,9α,13E,15R)- |
210978-26-0 | ≥95% | 1mg |
$119.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223169-500µg |
15(R)-15-methyl Prostaglandin D2, |
210978-26-0 | 500µg |
¥526.00 | 2023-09-05 |
15(r)-15-methyl prostaglandin d2 Related Literature
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Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 15(r)-15-methyl prostaglandin d2
Recent Advances in the Study of 15(R)-15-Methyl Prostaglandin D2 (210978-26-0)
15(R)-15-Methyl Prostaglandin D2 (15(R)-15-Me-PGD2, CAS: 210978-26-0) is a synthetic analog of prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes. Recent studies have focused on its unique pharmacological properties, particularly its role in inflammation, allergic responses, and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic potential, and ongoing research directions.
A significant breakthrough in the understanding of 15(R)-15-Me-PGD2 has been its interaction with the DP1 and DP2 (CRTH2) receptors. Unlike endogenous PGD2, this methylated analog exhibits enhanced stability and selectivity, making it a valuable tool for studying PGD2-mediated pathways. Recent in vitro and in vivo studies have demonstrated its potent anti-inflammatory effects, particularly in models of allergic asthma and atopic dermatitis. These findings suggest its potential as a lead compound for developing novel anti-allergic therapies.
One of the most notable advancements is the elucidation of its metabolic pathways. Researchers have identified that 15(R)-15-Me-PGD2 is resistant to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme responsible for PGD2 inactivation. This property significantly extends its half-life and enhances its bioavailability, addressing a major limitation of natural PGD2 in therapeutic applications. Structural studies using X-ray crystallography have further revealed how the methyl group at the 15-position sterically hinders enzyme-substrate interactions, providing insights for designing more stable prostaglandin analogs.
In the context of drug development, recent preclinical studies have explored the therapeutic potential of 15(R)-15-Me-PGD2 in ocular diseases. Its ability to modulate intraocular pressure and exhibit neuroprotective effects on retinal ganglion cells has positioned it as a promising candidate for glaucoma treatment. Comparative studies with latanoprost, a current first-line therapy, have shown superior efficacy in some animal models, particularly in terms of duration of action and side effect profiles.
The compound has also emerged as a valuable tool in basic research. Its use in studying the role of PGD2 in circadian rhythm regulation has yielded important insights. Recent work published in Nature Communications demonstrated that 15(R)-15-Me-PGD2 can phase-shift circadian rhythms in mice more potently than natural PGD2, suggesting a previously underappreciated role of prostaglandins in sleep-wake cycle regulation. This finding opens new avenues for investigating sleep disorders and developing chronotherapeutic agents.
Despite these advances, challenges remain in translating 15(R)-15-Me-PGD2 into clinical applications. Recent pharmacokinetic studies have highlighted the need for improved delivery systems to overcome its limited tissue penetration. Several research groups are currently investigating nanoparticle-based formulations and prodrug approaches to enhance its therapeutic index. Additionally, the potential for receptor desensitization with prolonged use requires further investigation, as this could impact its utility in chronic conditions.
Looking forward, the unique properties of 15(R)-15-Me-PGD2 continue to make it a compound of significant interest in both therapeutic development and basic research. Ongoing clinical trials are evaluating its safety profile in humans, while parallel structure-activity relationship studies aim to develop even more selective and potent analogs. The compound's dual action on both DP1 and DP2 receptors, combined with its metabolic stability, positions it as a versatile tool for understanding prostaglandin biology and developing novel treatments for inflammatory and allergic diseases.
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